Benzo(a)pyrene-7,8-diol

Descripción general

Descripción

Benzo[a]pyrene-7,8-diol is a metabolite found in or produced by Escherichia coli (strain K12, MG1655) . It is an ultimate carcinogenic product of benzo[a]pyrene (BaP), which causes multiple trophoblast-related diseases .

Synthesis Analysis

Benzo[a]pyrene is converted to optically active 9,10-epoxides of (-)trans-7,8-diol by three enzymatic steps: (i) stereospecific oxygenation at the 7,8 double bond of benzo[a]pyrene by the mixed-function oxidases to essentially a single enantiomer of 7,8-epoxide, (ii) hydration of the 7,8-epoxide by epoxide hydratase to an optically pure (-)trans-7,8-diol, and (iii) stereoselective oxygenation by the mixed-function oxidases at the 9,10 double bond of the (-) trans-7,8-diol to optically active r-7,t-8-dihydroxy-t-9,10-oxy-7,8,9,10-tetrahydrobenzo[a]pyrene .Molecular Structure Analysis

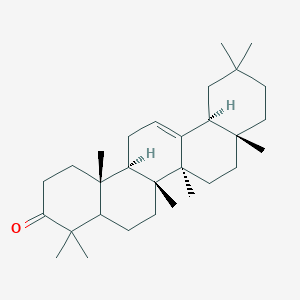

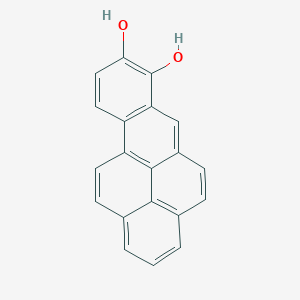

The molecular structure of Benzo[a]pyrene-7,8-diol has been studied extensively. The epoxide ring, the core of the reactivity, bears different properties at the level of wavefunction for each isomer . The most notable features of the molecular structure are the relative orientations of the pyrene and guanine ring systems as well as the conformation of the partially saturated hydrocarbon ring .Chemical Reactions Analysis

The reactivity and chemistry of Benzo[a]pyrene-7,8-diol are dependent on the electronic configuration of the biologically activated metabolite, the benzo[a]pyrene diol epoxide . The activated metabolite exists mainly as four isomers, which have particular chemical reactivities toward guanosine sites on the DNA .Physical and Chemical Properties Analysis

Benzo(a)pyrene-7,8-diol has a molecular weight of 284.3 g/mol. It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 2. Its Rotatable Bond Count is 0 .Aplicaciones Científicas De Investigación

1. Binding and Mutagenicity

Benzo(a)pyrene-7,8-diol (BaP-7,8-diol) is involved in the formation of adducts with DNA, RNA, and protein in cells, indicating its role in carcinogenesis. These adducts are formed stereospecifically and bind preferentially at the 2-amino group of guanine in cellular RNA and DNA (Koreeda et al., 1978). BaP-7,8-diol metabolites show mutagenic properties, inducing malignant transformations in mammalian cells (Marquardt et al., 1977).

2. Carcinogenicity

BaP-7,8-diol has demonstrated carcinogenic properties, being more carcinogenic than benzo[a]pyrene itself in certain biological contexts, such as in newborn mice. This indicates its potential as an ultimate carcinogenic metabolite of benzo[a]pyrene (Kapitulnik et al., 1977).

3. Tumorigenicity

The tumorigenicity of BaP-7,8-diol has been explored, showing significant differences in the carcinogenic activities of its isomers, with specific isomers demonstrating exceptional tumorigenicity in animal models (Buening et al., 1978).

4. Metabolic Pathways

Research has revealed insights into the metabolism of BaP-7,8-diol by human and rat cytochrome P450 enzymes, contributing to understanding its role in carcinogenesis (Kim et al., 1998).

5. Chemiluminescence and Metabolic Specificity

The specific chemiluminescence observed in the metabolism of BaP-7,8-diol highlights the metabolic pathways leading to the ultimate carcinogenic metabolite (Hamman et al., 1981).

6. DNA Adduct Formation

BaP-7,8-diol has been implicated in the formation of specific adducts with DNA, with studies identifying major adducts formed with guanine, which are crucial in understanding its mutagenic and carcinogenic potential (Brookes, 1979).

Mecanismo De Acción

Target of Action

Benzo(a)pyrene-7,8-diol primarily targets cytochrome P450 enzymes , specifically CYP1A1 and CYP1B1 . These enzymes play a central role in the metabolic activation of the compound, which is essential for the formation of DNA adducts .

Mode of Action

The compound interacts with its targets through a series of metabolic transformations. Initially, CYP1A1 or CYP1B1 metabolizes Benzo(a)pyrene to form Benzo(a)pyrene-7,8-epoxide . This intermediate is then transformed to this compound by microsomal epoxide hydrolase (EPHX1). Finally, this compound is catalyzed to BPDE (Benzo[a]pyrene-7,8-diol-9,10-epoxide), the major carcinogenic intermediate of Benzo(a)pyrene, by CYP1A1 or CYP1B1 .

Biochemical Pathways

The biochemical pathway involves several enzymatic steps leading to the formation of highly reactive electrophilic intermediates. These intermediates form DNA adducts by covalent binding . The ultimate carcinogenic intermediate of Benzo(a)pyrene is (±)-anti-benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE) .

Pharmacokinetics

The pharmacokinetics of this compound involve its metabolism by cytochrome P450 enzymes. The rate of metabolism varies among different variants of these enzymes . For instance, CYP1A1.1 showed the highest total metabolism of Benzo(a)pyrene, followed by CYP1A1.2 and CYP1A1.4 . These differences in enzyme kinetics must be considered when evaluating individual susceptibility to the compound’s effects .

Result of Action

The result of the compound’s action is the formation of DNA adducts, primarily at guanosine positions . This leads to mutations and malignant transformations . Moreover, this compound exhibits free radical activity, inducing oxidative stress in cells . It produces reactive oxygen species (ROS), disturbs the activity of antioxidant enzymes, and reduces the level of non-enzymatic antioxidants .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound is found in cigarette smoke, cooked food, and various combustion gases . Moreover, many different chemical agents, including 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), can induce CYP1A1, potentially aggravating the toxicity of Benzo(a)pyrene .

Safety and Hazards

Direcciones Futuras

Future research could focus on the potential use of Benzo(a)pyrene-7,8-diol metabolites as potent biomarkers of B[a]P-induced cognitive impairments . Further studies are also needed to clarify the relationships between the multiple reaction mechanisms of this diol epoxide in the presence of nucleic acids .

Análisis Bioquímico

Biochemical Properties

Benzo(a)pyrene-7,8-diol interacts with various enzymes and proteins. One key enzyme is cytochrome P450 1B1, which metabolizes this compound along the pathway to the postulated ultimate carcinogen, the diol epoxide 2 . This interaction is crucial in understanding the biochemical reactions involving this compound .

Cellular Effects

This compound influences various cellular processes. It impacts cell signaling pathways, gene expression, and cellular metabolism. The metabolism of this compound by cytochrome P450 1B1 leads to the formation of metabolites that can potentially contribute to carcinogenesis .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The metabolism of this compound by cytochrome P450 1B1 leads to the formation of the diol epoxide 2, a postulated ultimate carcinogen .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its biochemical properties .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that high doses of this compound can lead to toxic or adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450 1B1 and cofactors, influencing metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. Its interaction with transporters or binding proteins, as well as its effects on localization or accumulation, are significant in understanding its biochemical properties .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are crucial. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Propiedades

IUPAC Name |

benzo[a]pyrene-7,8-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12O2/c21-17-9-8-14-15-7-6-12-3-1-2-11-4-5-13(19(15)18(11)12)10-16(14)20(17)22/h1-10,21-22H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWKXMJCJEOUXDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C=CC(=C5O)O)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50205927 | |

| Record name | Benzo(a)pyrene-7,8-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50205927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57303-99-8 | |

| Record name | Benzo[a]pyrene-7,8-diol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57303-99-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzo(a)pyrene-7,8-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057303998 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzo(a)pyrene-7,8-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50205927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzo[a]pyrene-7,8-diol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RC3CT9PL2W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.